molecular formula C11H12O3 B7903631 2-Oxo-4-phenylbutyricacidmethylester

2-Oxo-4-phenylbutyricacidmethylester

Cat. No.: B7903631
M. Wt: 192.21 g/mol
InChI Key: VSBUQMYYRYOPLH-UHFFFAOYSA-N
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Description

2-Oxo-4-phenylbutyric acid methyl ester is an organic compound derived from its parent acid, 2-oxo-4-phenylbutyric acid (C₁₀H₁₀O₃, molecular weight 178.19) . The methyl ester form replaces the hydroxyl group of the carboxylic acid with a methoxy group, resulting in a molecular formula of C₁₁H₁₂O₃ (estimated molecular weight ~192.21).

This compound is characterized by:

  • A ketone group at the 2-position.
  • A phenyl group at the 4-position.
  • An ester functional group (methyl ester).

It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of β-hydroxyesters via bioreduction processes .

Properties

IUPAC Name

3-methyl-2-oxo-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(10(12)11(13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBUQMYYRYOPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

A robust preparation route involves the Lewis acid-catalyzed Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-ketoesters. For example, AgAsF₆/Sm(OTf)₃ systems promote the addition of indole derivatives to methyl 2-oxo-4-phenylbut-3-enoate, yielding 4-(indol-3-yl)-2-oxo-4-phenylbutyric acid methyl ester derivatives.

Catalytic System Optimization

  • Catalyst Pairing : Combining Sm(OTf)₃ with chiral bisoxazoline ligands (e.g., 1d ) in CH₂Cl₂ at −20°C achieves 96% yield and 98% ee for the (R)-enantiomer.

  • Silver-Based Catalysis : AgAsF₆ with ligand 1a in THF at −20°C for 68 hours inverts enantioselectivity, producing the (S)-enantiomer in 82% yield and 85% ee.

Substrate Compatibility

Electron-donating (e.g., 5-methylindole) and electron-withdrawing (e.g., 2-chlorophenyl) substituents are tolerated, with reaction times varying from 15 to 68 hours depending on steric and electronic effects.

Table 1: Friedel-Crafts Alkylation Results with Varied Substrates

EntryIndole DerivativeCatalyst SystemTime (h)Yield (%)ee (%)Enantiomer
1Indole (2a)Sm(OTf)₃/1d 159698R
25-Methylindole (2b)AgAsF₆/1a 688285S
32-ChlorophenylindoleSm(OTf)₃/1d 229995R

Catalytic Asymmetric Synthesis

Chiral Lewis Acid Complexes

Bisoxazoline ligands coordinate to Sm(III) or Ag(I), creating chiral environments that dictate face-selective nucleophilic attack. The 1d -Sm(OTf)₃ complex induces a Δ-conformation, favoring (R)-adducts, while 1a -AgAsF₆ adopts a Λ-conformation for (S)-products.

Solvent and Temperature Effects

  • Solvent Polarity : CH₂Cl₂ enhances enantioselectivity (98% ee) compared to THF (85% ee) due to improved ligand-metal coordination.

  • Low-Temperature Control : Reactions at −20°C suppress racemization and side reactions, critical for maintaining stereochemical integrity.

Purification and Characterization

Chromatographic Isolation

Flash chromatography on silica gel (petroleum ether/ethyl acetate, 3:1–4:1) effectively separates crude products, with yields >90%.

Recrystallization for Enantiomeric Enrichment

Single recrystallization of the (R)-enantiomer from hexane/ethyl acetate elevates ee from 84% to 98%, demonstrating the method’s utility for pharmaceutical-grade material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.07 (s, indole NH), 5.45–5.41 (m, methine), 3.79 (s, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 201.2 (C=O keto), 170.5 (C=O ester), 52.3 (OCH₃).

Alternative Synthetic Routes

Enzymatic Resolution

Hydrolases (e.g., lipases) could theoretically resolve racemic mixtures, though this remains unexplored for 2-oxo-4-phenylbutyric acid methyl ester.

Industrial Scalability Considerations

Catalyst Loading and Cost

Sm(OTf)₃ and AgAsF₆ are cost-prohibitive for large-scale applications. Future work may explore Fe(III) or Al(III) alternatives to reduce expenses.

Solvent Recovery

CH₂Cl₂ and THF are recoverable via distillation, but greener solvents (e.g., cyclopentyl methyl ether) should be evaluated for sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenylbutyric acid methyl ester undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form 2-hydroxy-4-phenylbutyric acid methyl ester.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: 2-Hydroxy-4-phenylbutyric acid methyl ester.

    Oxidation: 2-Oxo-4-phenylbutyric acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenylbutyric acid methyl ester involves its conversion to active metabolites that interact with specific molecular targets. In the case of its role as a precursor for ACE inhibitors, the compound is converted to active drugs that inhibit the angiotensin-converting enzyme, thereby reducing the production of angiotensin II and lowering blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance.

Comparison with Similar Compounds

Positional Isomers: 3-Oxo-4-phenylbutyric Acid Methyl Ester

The positional isomer, 3-oxo-4-phenylbutyric acid methyl ester (CAS 37779-49-0, molecular weight 192.21), differs in the placement of the ketone group (3-position vs. 2-position). Key distinctions include:

  • Reactivity : The 2-oxo group in the target compound may enhance electrophilicity at the α-carbon, influencing its utility in nucleophilic reactions.
  • Synthetic Applications : While both isomers serve as intermediates, the 3-oxo variant is less commonly referenced in pharmaceutical synthesis compared to the 2-oxo derivative .

Ethyl Ester Analog: Ethyl 2-Oxo-4-phenylbutyrate

The ethyl ester analog (CAS 64920-29-2) shares the same core structure but has a longer alkyl chain (ethyl vs. methyl). Differences include:

  • Molecular Weight : 206.24 (ethyl) vs. ~192.21 (methyl).
  • Physical Properties :
    • Boiling point: 309°C (ethyl) vs. estimated lower boiling point for methyl ester due to reduced molecular weight.
    • Density: 1.091 g/cm³ (ethyl) .
  • Industrial Use : Both esters are intermediates in hypertension drug synthesis, but the ethyl ester is more prominently cited in patents for large-scale bioreduction processes .

Fatty Acid Methyl Esters (FAMEs)

Fatty acid methyl esters like palmitic (C₁₇H₃₄O₂), stearic (C₁₉H₃₈O₂), and oleic acid methyl esters are structurally distinct due to their long aliphatic chains. Key contrasts:

Compound Functional Groups Applications Reference
2-Oxo-4-phenylbutyric acid methyl ester Aromatic phenyl, ketone, ester Pharmaceutical intermediates
Palmitic acid methyl ester Long-chain alkyl, ester GC-MS standards, lipid analysis
Sandaracopimaric acid methyl ester Diterpene-derived ester Natural product research (plant resins)
  • Structural Complexity : The phenyl and ketone groups in 2-oxo-4-phenylbutyric acid methyl ester enable unique reactivity compared to linear FAMEs.
  • Analytical Use : FAMEs are widely used in GC-MS for lipid profiling , whereas the target compound is specialized for synthetic chemistry.

Terpene-Derived Methyl Esters

These differ in:

  • Biosynthetic Origin : Plant resins vs. synthetic preparation.
  • Functionality : Multiple rings and stereocenters in terpene esters vs. the simpler aryl-ketone structure of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Oxo-4-phenylbutyric acid methyl ester, and how do reaction conditions influence yield?

  • Methodology :

  • Acid-catalyzed esterification : React 2-Oxo-4-phenylbutyric acid with methanol in the presence of sulfuric acid under reflux. Purify via distillation or recrystallization .
  • Oxalyl chloride method : Use methyl oxalyl chloride with a base (e.g., triethylamine) to avoid racemization in acid-sensitive substrates .
  • Key variables : Monitor temperature (reflux vs. ambient), catalyst concentration, and solvent polarity. Yield optimization requires GC/MS or HPLC to track reaction progress .

Q. How can researchers purify 2-Oxo-4-phenylbutyric acid methyl ester, and what analytical techniques validate purity?

  • Purification :

  • Distillation : Effective for volatile esters; fractional distillation separates by boiling point differences .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
    • Validation :
  • HPLC : Quantify impurities using C18 columns with UV detection (λ = 254 nm) .
  • NMR : Confirm structural integrity via 1^1H and 13^13C spectra, focusing on ester carbonyl (~170 ppm) and keto-group (~200 ppm) signals .

Q. What are the critical physical-chemical properties of this compound for experimental design?

  • Key parameters :

  • Solubility : Highly soluble in dichloromethane, ethyl acetate; limited in water. Adjust solvent systems for reactions involving aqueous phases .
  • Stability : Hydrolyzes under strong acidic/basic conditions; store at 4°C in anhydrous environments .
  • pKa : The α-keto group (pKa ~2.5) influences reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-Oxo-4-phenylbutyric acid methyl ester be achieved, and what catalysts are most effective?

  • Strategies :

  • Biocatalysis : Use microbial reductases (e.g., Saccharomyces cerevisiae) for asymmetric reduction of the keto group; optimize NADH cofactor recycling .
  • Chiral organocatalysts : Employ proline-derived catalysts in aldol reactions to control stereochemistry at the α-carbon .
    • Analysis : Chiral HPLC (Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee) .

Q. What computational methods predict the biological activity of derivatives of this compound?

  • Approach :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values in enzyme inhibition assays .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic effects : Check for hindered rotation around the ester or keto group using variable-temperature NMR .
  • Impurity analysis : Compare GC/MS fragmentation patterns with reference standards to identify byproducts .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms .

Q. What strategies improve the stability of this compound in biological assays?

  • Solutions :

  • Prodrug design : Convert the methyl ester to a tert-butyl ester for enhanced plasma stability .
  • Encapsulation : Use liposomal carriers or cyclodextrin complexes to mitigate hydrolysis in aqueous media .

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